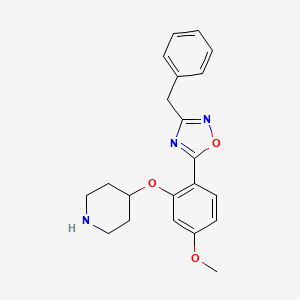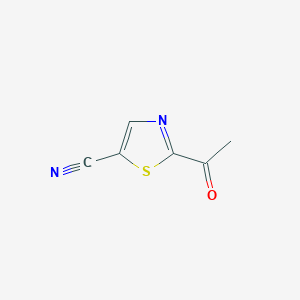
2-Acetylthiazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetylthiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. The presence of the acetyl and carbonitrile groups in the thiazole ring makes this compound particularly interesting for various scientific applications.
Vorbereitungsmethoden
The synthesis of 2-Acetylthiazole-5-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
2-Acetylthiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Wissenschaftliche Forschungsanwendungen
2-Acetylthiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits various biological activities, making it a candidate for drug development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Acetylthiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-Acetylthiazole-5-carbonitrile can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Methylthiazole: Commonly used as a flavoring agent and in the synthesis of other chemicals.
What sets this compound apart is the presence of both acetyl and carbonitrile groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H4N2OS |
|---|---|
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
2-acetyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)6-8-3-5(2-7)10-6/h3H,1H3 |
InChI-Schlüssel |
ALGJCDFBBHOFKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(S1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


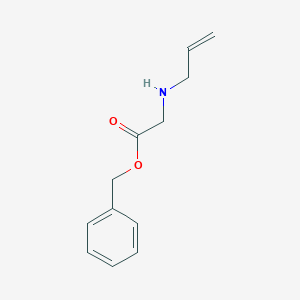
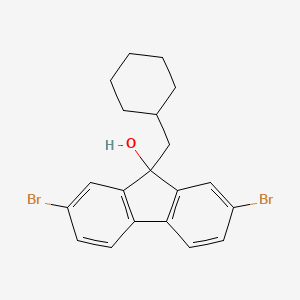

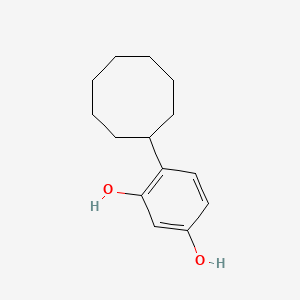


![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
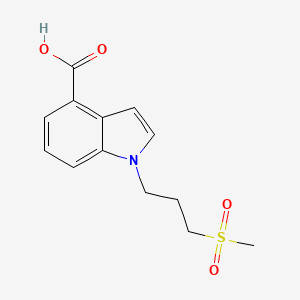
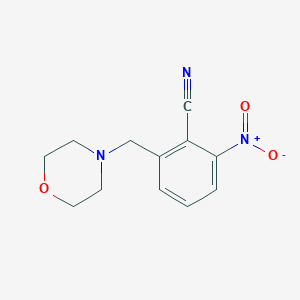

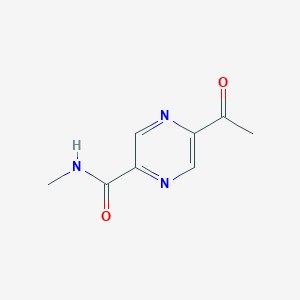
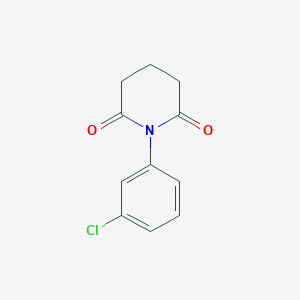
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
